molecular formula C14H13ClN2O2 B1493332 Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate CAS No. 2098137-13-2

Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate

Cat. No. B1493332
CAS RN: 2098137-13-2
M. Wt: 276.72 g/mol
InChI Key: GMJROJWVTSESSD-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate is a chemical compound . It is a brown crystal and its molecular formula is C14H13ClN2O2.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods. For instance, its IR spectrum shows peaks at 3056 cm^-1 (CH arom), 1658 cm^-1 (C=O), 1519 cm^-1, and 1437 cm^-1 (NO2) . Its 1H-NMR (DMSO-d6) shows δ (ppm) = 9.01 (s, 1H, N = CHPh), 8.2 (s, 1H, H-6), 7.95–7.42 (m, 14H, 3Ph); and its 13C-NMR (DMSO-d6) shows δ (ppm): 162.3 (C-9′), 161.5 (C=O), 156.1 (C-3), 153.8 (N=CHPh), 159.8 (C-NO2), 149.1 (C-4′′), 146.1 (C-6), 136.7 (C-4), 129.7–124.5 (3Ph) .


Physical And Chemical Properties Analysis

This compound is a brown crystal . Its molecular weight is 276.72 g/mol. The IR spectrum shows peaks at 3056 cm^-1 (CH arom), 1658 cm^-1 (C=O), 1519 cm^-1, and 1437 cm^-1 (NO2) .

Scientific Research Applications

Synthesis and Pharmacological Screening

Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate has been utilized in the synthesis of new derivatives of pyrazolo[3,4-c]pyridazine, with their structures confirmed by elemental and spectral analyses. These novel compounds have been evaluated for their effects on the central nervous system, indicating the compound's potential in pharmacological applications (Zabska et al., 1998).

Anticancer Activity

Further research into heterocyclic compounds utilizing Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate as a precursor has led to the synthesis of new compounds evaluated for anticancer activity. This includes the development of compounds displaying potent activity against the colon HCT-116 human cancer cell line, demonstrating the compound's relevance in cancer research (Abdel-Motaal, Alanzy, & Asem, 2020).

Herbicidal Activities

Research has also been conducted on the synthesis and evaluation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate. Some of these compounds have shown to completely inhibit Chl at 1 microg/mL and exhibit equal or higher herbicidal activities compared to commercial bleaching herbicides against dicotyledonous plants (Xu et al., 2008).

Antibacterial and Antifungal Activities

Novel heterocyclic compounds containing a sulfonamido moiety, synthesized using this compound as a precursor, were tested for antibacterial and antifungal activities. Several of these compounds were found to have high activities, highlighting their potential use in developing new antibacterial and antifungal agents (Azab, Youssef, & El-Bordany, 2013).

Future Directions

Given the biological activity and pharmacological properties of similar compounds like imidazo[1,2-b]pyridazine derivatives , Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate could potentially be studied further for its potential applications in various fields.

properties

IUPAC Name

ethyl 3-chloro-6-(4-methylphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJROJWVTSESSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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